molecular formula C7H2BrF3O2 B7880701 3-Bromo-2,4,6-trifluorobenzoic acid

3-Bromo-2,4,6-trifluorobenzoic acid

Cat. No.: B7880701
M. Wt: 254.99 g/mol
InChI Key: NLGBQBSWIXCBQZ-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trifluorobenzoic acid (molecular formula: C₇H₂BrF₃O₂) is a halogenated and fluorinated benzoic acid derivative. These compounds are characterized by strong electron-withdrawing effects due to fluorine and bromine substituents, which enhance the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to non-fluorinated analogs .

Key properties inferred from analogous compounds:

  • Melting point: 122–123°C (for 3-bromo-2,4,5-trifluorobenzoic acid) .
  • Boiling point: ~285.9°C at 760 mmHg .
  • Density: ~1.949 g/cm³ .
  • XLogP3-AA: ~2.4, indicating moderate lipophilicity .

Properties

IUPAC Name

3-bromo-2,4,6-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGBQBSWIXCBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 2,3,4,5,6-Pentachlorobenzonitrile

The synthesis begins with the fluorination of 2,3,4,5,6-pentachlorobenzonitrile, a commercially available starting material. This step replaces specific chlorine atoms with fluorine using anhydrous potassium fluoride (KF) as the fluorinating agent. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (180–220°C) for 12–24 hours .

Key Reaction Parameters:

ParameterValue/Description
Fluorinating agentAnhydrous potassium fluoride (KF)
SolventDimethylformamide (DMF)
Temperature180–220°C
Reaction time12–24 hours
Yield85–90%

This step yields 3,5-dichloro-2,4,6-trifluorobenzonitrile, where fluorines occupy the 2, 4, and 6 positions, while chlorines remain at the 3 and 5 positions . The selectivity for fluorine substitution at these positions is driven by the steric and electronic effects of the nitrile group, which directs fluorination to the meta and para positions relative to itself.

De-chlorination to 2,4,6-Trifluorobenzonitrile

The 3,5-dichloro-2,4,6-trifluorobenzonitrile undergoes de-chlorination to remove the remaining chlorines at positions 3 and 5. This is achieved using a transition metal catalyst (e.g., zinc powder) in the presence of acetic acid and water at 80–100°C for 4–6 hours . The reaction proceeds via a reductive mechanism, where zinc facilitates the cleavage of carbon-chlorine bonds.

Key Reaction Parameters:

ParameterValue/Description
Reducing agentZinc powder
Solvent systemAcetic acid/water (3:1 ratio)
Temperature80–100°C
Reaction time4–6 hours
Yield92–95%

The product, 2,4,6-trifluorobenzonitrile, is isolated via filtration and washed with cold water to remove residual acetic acid. This intermediate is critical for introducing bromine at the 3-position in the subsequent step .

The introduction of bromine at the 3-position of 2,4,6-trifluorobenzonitrile is achieved through electrophilic aromatic substitution. Bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃) facilitates this reaction. The nitrile group’s strong meta-directing effect ensures regioselective bromination at the 3-position, adjacent to the fluorine at position 2 .

Key Reaction Parameters:

ParameterValue/Description
Brominating agentBromine (Br₂)
CatalystIron(III) bromide (FeBr₃)
SolventDichloromethane (DCM)
Temperature0–25°C
Reaction time2–4 hours
Yield80–85%

The resulting 3-bromo-2,4,6-trifluorobenzonitrile is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove di-brominated byproducts and unreacted starting material.

Hydrolysis to 3-Bromo-2,4,6-trifluorobenzoic Acid

The final step involves hydrolyzing the nitrile group of 3-bromo-2,4,6-trifluorobenzonitrile to a carboxylic acid. This is accomplished using concentrated sulfuric acid (H₂SO₄, 70–80% w/w) at 100–150°C for 5–7 hours . The reaction proceeds via a two-stage mechanism: initial protonation of the nitrile followed by nucleophilic attack by water.

Key Reaction Parameters:

ParameterValue/Description
AcidSulfuric acid (H₂SO₄, 70–80%)
Temperature100–150°C
Reaction time5–7 hours
Yield90–95%

The crude product is filtered and recrystallized from a mixture of ethyl acetate and hexane to achieve a purity of 98–99% .

Purification and Crystallization

Post-hydrolysis, the product is purified through recrystallization to remove residual acids and inorganic salts. A solvent system of ethyl acetate and hexane (1:3 ratio) is employed, leveraging the differential solubility of the product and impurities.

Recrystallization Data:

ParameterValue/Description
Solvent systemEthyl acetate/hexane (1:3)
Purity pre-crystallization90–95%
Purity post-crystallization98–99%
Recovery yield85–90%

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

3-Bromo-2,4,6-trifluorobenzoic acid is widely utilized as a building block in organic synthesis. Its structure allows it to participate in various coupling reactions, facilitating the formation of complex molecules. The compound's reactivity is enhanced by the presence of bromine and trifluoromethyl groups, making it an attractive intermediate for synthesizing fluorinated compounds.

Case Study: Synthesis of Fluorinated Aromatic Compounds

Research has demonstrated that this compound can be used to synthesize various fluorinated aromatic compounds through nucleophilic substitution reactions. For instance, the compound can be reacted with amines to yield fluorinated amides, which are valuable in pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound serves as a precursor for synthesizing biologically active molecules. Its ability to modify biological pathways makes it useful in drug discovery and development.

Case Study: Development of Anticancer Agents

Studies have shown that derivatives of this compound exhibit promising anticancer activity. By modifying the compound's structure, researchers have developed new agents that target specific cancer cell lines with high efficacy while minimizing toxicity to normal cells.

Pharmaceutical Industry

The pharmaceutical sector employs this compound in the development of therapeutic agents. Its unique properties allow for the design of drugs with improved pharmacokinetic profiles.

Case Study: Synthesis of Anti-inflammatory Drugs

A notable application is in the synthesis of anti-inflammatory drugs where this compound acts as a key intermediate. The compound's ability to modulate enzyme activity has been exploited to create inhibitors that effectively reduce inflammation.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals with tailored properties. Its application extends to materials science where it contributes to the development of advanced materials.

Case Study: Production of Specialty Polymers

This compound has been investigated for its role in creating specialty polymers that exhibit enhanced thermal and chemical stability. These polymers find applications in coatings and electronic materials .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Chemical SynthesisBuilding block for complex organic moleculesUsed in nucleophilic substitutions
Biological ResearchPrecursor for biologically active compoundsAnticancer agents developed
Pharmaceutical IndustryDevelopment of therapeutic agentsAnti-inflammatory drug synthesis
Industrial ApplicationsProduction of specialty chemicalsAdvanced materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trifluorobenzoic acid involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Melting Point (°C) Key Properties/Applications
3-Bromo-2,4,6-trifluorobenzoic acid Not explicitly listed C₇H₂BrF₃O₂ ~255 (estimated) 2,4,6 N/A High acidity, pharmaceutical intermediate
3-Bromo-2,4,5-trifluorobenzoic acid 104222-42-6 C₇H₂BrF₃O₂ 254.99 2,4,5 122–123 Intermediate in fluoroorganic synthesis
3-Bromo-4,5-difluorobenzoic acid 1244642-73-6 C₇H₃BrF₂O₂ 237.0 4,5 N/A Lower acidity than trifluoro analogs
3-Bromo-2-fluorobenzoic acid 161957-56-8 C₇H₄BrFO₂ 219.01 2 N/A Agrochemical precursor
3-Bromo-2,6-difluorobenzoic acid 28314-81-0 C₇H₃BrF₂O₂ 237.0 2,6 N/A Used in NMR spectroscopy
3-Bromo-2,6-difluoro-4-hydroxybenzoic acid 1785377-14-1 C₇H₃BrF₂O₃ 253.0 2,6 (+4-OH) N/A Enhanced solubility due to hydroxyl group

Key Findings:

Acidity and Reactivity :

  • The number and position of fluorine atoms critically influence acidity. For example, 3-bromo-2,4,5-trifluorobenzoic acid (three fluorines) is more acidic than 3-bromo-4,5-difluorobenzoic acid (two fluorines) due to stronger electron-withdrawing effects .
  • The 2,4,6-trifluoro substitution (ortho/para to -COOH) likely maximizes acidity by destabilizing the conjugate base through inductive effects.

Lipophilicity :

  • Fluorine substitution increases lipophilicity (higher XLogP3-AA), but bromine’s bulky size may reduce solubility in polar solvents .

Applications :

  • 3-Bromo-2,4,5-trifluorobenzoic acid is a key intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals .
  • 3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) is used in nuclear magnetic resonance (NMR) studies due to distinct splitting patterns from fluorine atoms .
  • Hydroxyl derivatives (e.g., 3-bromo-2,6-difluoro-4-hydroxybenzoic acid ) exhibit improved water solubility, making them suitable for biological applications .

Synthetic Challenges :

  • Fluorine’s electronegativity complicates direct bromination; regioselective synthesis often requires protecting groups or metal catalysts .

Biological Activity

3-Bromo-2,4,6-trifluorobenzoic acid (C8_8H3_3BrF3_3O2_2) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on recent studies and findings.

This compound features a bromine atom and three fluorine atoms attached to a benzoic acid core. The presence of these halogens significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles under suitable conditions.
  • Coupling Reactions : It is often used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting metabolic pathways. For example, it has been studied for its potential to inhibit enzymes involved in inflammatory processes.
  • Modulation of Receptors : It may also influence receptor activity, leading to changes in cellular signaling pathways. The interaction with receptors can affect processes such as cell proliferation and apoptosis.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related trifluorobenzoic acids has shown effectiveness against orthopoxviruses by inhibiting virus-induced cytopathic effects in cell cultures . These findings suggest a potential application for this compound in developing antiviral therapies.

Anti-inflammatory Properties

In the context of anti-inflammatory drug development, this compound serves as a critical intermediate for synthesizing various biologically active compounds. Its unique structure allows it to modulate inflammatory pathways effectively.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Bromo-2,4-difluorobenzoic acid Two fluorine atomsModerate enzyme inhibition
2,4,5-Trifluorobenzoic acid Lacks bromineLimited biological activity
3-Bromo-2,5-difluorobenzoic acid Different fluorine positioningEnhanced receptor modulation

This table highlights how variations in halogen substitution affect the biological activities of these compounds.

Case Studies

  • Synthesis of Anti-cancer Agents : A study demonstrated that derivatives of this compound could be synthesized into compounds with significant anti-cancer properties by modifying the carboxylic acid group to enhance bioactivity .
  • Development of Agrochemicals : Research has shown that this compound is useful in synthesizing agrochemicals that exhibit herbicidal properties while minimizing environmental impact .

Q & A

Basic: What are the common synthetic routes for 3-bromo-2,4,6-trifluorobenzoic acid, and how are halogenation steps optimized?

Answer:
The synthesis typically involves halogenation and functional group manipulation of a benzoic acid precursor. For example, bromination of fluorinated benzoic acid derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimizing reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of bromine) is critical for regioselectivity and yield . Purification via recrystallization or column chromatography ensures high purity (>95%), as noted in halogenated benzoic acid protocols .

Advanced: How do substituent positions (Br, F) influence the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-withdrawing fluorine atoms at positions 2, 4, and 6 deactivate the aromatic ring, directing electrophilic substitution to the meta position. The bromine at position 3 acts as a leaving group in Suzuki or Ullmann couplings. Steric hindrance from fluorine substituents may reduce coupling efficiency, requiring palladium catalysts with bulky ligands (e.g., XPhos) to enhance reactivity . Kinetic studies comparing analogous compounds (e.g., 3-bromo-4-chlorobenzotrifluoride) suggest that fluorine’s inductive effects slow reaction rates by ~20% compared to non-fluorinated analogs .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns. Chemical shifts for aromatic fluorines typically appear between -110 to -130 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H]^- peak at m/z 268.92) and detects halogen isotopic patterns .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies residual solvents or byproducts .

Advanced: How can conflicting crystallographic and spectroscopic data on fluorinated benzoic acids be resolved?

Answer:
Contradictions between X-ray diffraction (XRD) and NMR data often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For this compound, variable-temperature 19F^{19}\text{F} NMR can reveal conformational flexibility, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic environments to reconcile spectral anomalies . Cross-validation with IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) further clarifies structural assignments .

Basic: What are the biological applications of halogenated benzoic acids like this compound?

Answer:
These compounds serve as enzyme inhibitors or protein-binding probes due to their electron-deficient aromatic cores. For instance, ethyl 2-amino-4-bromo-3,5-difluorobenzoate (a derivative) modulates dopamine neurotransmission by competitively binding to monoamine oxidase . Fluorine’s metabolic stability enhances in vivo bioavailability, making such analogs useful in pharmacokinetic studies .

Advanced: What strategies improve the stability of this compound under storage conditions?

Answer:
Degradation pathways include hydrolysis of the carboxylic acid group or bromine displacement. Stability is enhanced by:

  • Storage: Anhydrous conditions (desiccator, 0–4°C) and inert atmospheres (N2_2 or Ar) prevent moisture absorption and oxidative decomposition .
  • Formulation: Lyophilization or salt formation (e.g., sodium or potassium salts) increases shelf life. Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation in lyophilized forms .

Basic: How does the acidity of this compound compare to non-halogenated analogs?

Answer:
The electron-withdrawing effects of Br and F substituents increase acidity. The pKa of this compound is ~1.5–2.0, significantly lower than benzoic acid (pKa = 4.2). Titration with NaOH in ethanol/water (1:1) confirms this trend, consistent with Hammett substituent constants (σmeta_{meta} for Br = +0.39, F = +0.34) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:
Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model transition states and activation energies. Fukui indices identify the C-Br bond as the most electrophilic site (f+^+ = 0.12), while Natural Population Analysis (NPA) charges show fluorine substituents increase positive charge density at C3 by 0.25 e . Molecular dynamics simulations (MD) further predict solvent effects, with DMF stabilizing transition states better than THF .

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